molecular formula C14H20ClNO2 B6140671 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride

4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride

Cat. No. B6140671
M. Wt: 269.77 g/mol
InChI Key: JSOYTEPQWLPFRB-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties and ability to interact with biological systems in a specific way. In

Mechanism of Action

The mechanism of action of 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride involves its ability to bind to specific enzymes and receptors in the body. This binding inhibits the activity of these enzymes and receptors, leading to a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes and receptors it interacts with. It has been found to have anti-inflammatory, analgesic, and antitumor effects, among others.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride in lab experiments is its specificity. It can be used to selectively inhibit certain enzymes and receptors without affecting others, allowing for more precise and targeted research. However, its potency and specificity can also be a limitation, as it may interfere with other biological processes and cause unintended effects.

Future Directions

There are many potential future directions for research involving 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride. Some possible areas of study include its role in cancer treatment, its effects on the immune system, and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride involves the reaction of 4-phenoxy-2-butyn-1-ol with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder with a melting point of 174-176°C.

Scientific Research Applications

4-(4-phenoxybut-2-en-1-yl)morpholine hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes and receptors, making it a valuable tool for studying biological systems. It has also been used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

4-[(E)-4-phenoxybut-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-6-14(7-3-1)17-11-5-4-8-15-9-12-16-13-10-15;/h1-7H,8-13H2;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYTEPQWLPFRB-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=CCOC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C/C=C/COC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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